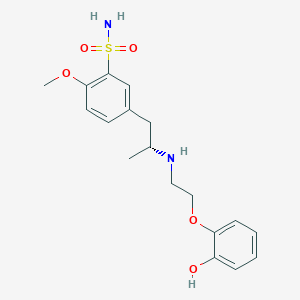![molecular formula C15H25NO4 B1403402 Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate CAS No. 1251022-90-8](/img/structure/B1403402.png)
Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The IUPAC name for this compound is 5-(tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid . Its InChI code is 1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-5-13(14)7-9(8-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.31 . It’s a solid at room temperature and should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate is used in the Dzhemilev reaction for synthesizing spiro[3.3]heptane and spiro[3.4]octanes, highlighting its role in cycloalumination and subsequent conversion to various spiro compounds (D’yakonov, Finkelshtein, & Ibragimov, 2007).
It is also involved in the synthesis of pyrrolizidine alkaloids, demonstrating its utility in complex organic syntheses (Ishibashi, Sato, Maruyama, Ikeda, & Tamura, 1985).
The compound has been used in asymmetric induction via intramolecular T2-sensitization, showcasing its role in photoisomerization processes (Okada, Sakai, Oda, Yoshimura, & Ohno, 1989).
Chemical Reactions and Transformations
In chemical reactions, it contributes to the cycloaddition reaction of Schiff bases with ketenes, leading to the formation of spiro compounds between β-lactam and 1,3-dioxolan-4-one (Tsuno, Kondo, & Sugiyama, 2006).
The compound is involved in the formation and transformation of spirophosphoranes, indicating its role in reactions with ethers vinyliques and enamines (Laurenço & Burgada, 1976).
Its derivatives are studied for their immunomodulatory properties, particularly in the synthesis of 6,8-dioxo-3-thia-1,7-diazabicyclo[3.3.0]octanes and 2-spiro derivatives (Refouvelet, Harraga, Nicod, Robert, Seillès, Couquelet, & Tronche, 1994).
Novel Syntheses and Structural Studies
The compound is used in novel synthesis approaches, such as in the creation of naphtho[1,2-b]furan and 4′-oxo-substituted spiro[cyclopropane-1,1′(4′H)-naphthalene] derivatives (Arrault, Mérour, Leger, Jarry, & Guillaumet, 2001).
Its application extends to crystallographic studies, helping in understanding the molecular structure of related spiro compounds (Zhao, Fu, Ye, & Gao, 2011).
Safety And Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 5-azaspiro[3.4]octane-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-5-19-12(17)11-9-15(10-11)7-6-8-16(15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPOQRXOWKVNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



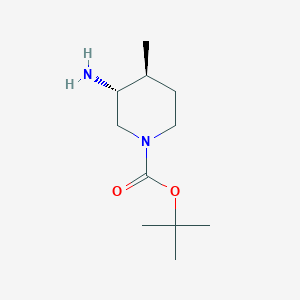
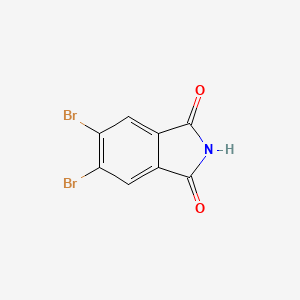
![1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B1403323.png)
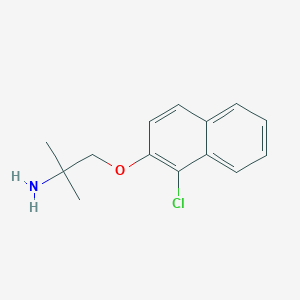


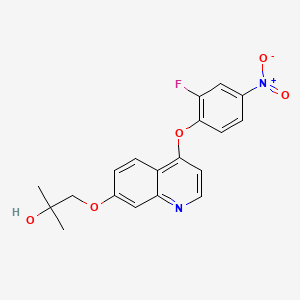
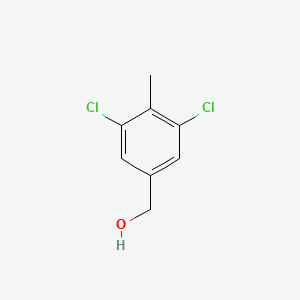

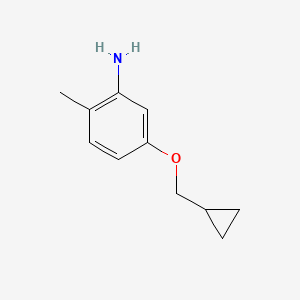
![1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1403337.png)
![2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1403338.png)

